ガラニン (1-19) (ヒト)

説明

ガラニン(1-19) (ヒト) は、ヒトガラニンペプチドの断片であり、中枢および末梢神経系に広く分布する神経ペプチドです。 ガラニンは、ホルモンの放出調節、痛みのモジュレーション、摂食行動など、さまざまな生理学的プロセスにおいて重要な役割を果たしています 。 ヒトガラニンペプチドは30個のアミノ酸で構成されており、ガラニン(1-19)断片は、この配列の最初19個のアミノ酸を含んでいます .

科学的研究の応用

Receptor Interactions

Galanin (1-19) interacts with three primary receptors:

- Galanin Receptor Type 1 (GALR1) : Primarily inhibits neurotransmitter release.

- Galanin Receptor Type 2 (GALR2) : Modulates pain sensitivity and anxiety.

- Galanin Receptor Type 3 (GALR3) : Involved in inflammatory responses and metabolic regulation.

These interactions lead to diverse biological effects, influencing neurotransmitter release, hormonal regulation, and metabolic processes.

Biochemical Pathways

Galanin (1-19) affects several key biochemical pathways, including:

- Neurotransmitter Release : It modulates the release of acetylcholine and glutamate in the hippocampus, contributing to its neuromodulatory effects.

- Hormonal Regulation : Influences insulin secretion and somatostatin release, linking it to metabolic processes.

Biological Activities

The biological activity of Galanin (1-19) encompasses a wide range of effects:

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Pain Relief | Inhibition of neurotransmitter release | Potential analgesic therapies |

| Appetite Regulation | Modulation of hypothalamic signaling | Treatment for obesity |

| Hormonal Modulation | Interaction with pancreatic hormones | Diabetes management |

| Cognitive Enhancement | Influence on memory pathways | Neuroprotective strategies |

Case Studies

Pain Management : A study demonstrated that administration of Galanin (1-19) significantly reduced pain responses in animal models of neuropathic pain. This suggests potential therapeutic applications for chronic pain conditions through modulation of pain pathways.

Inflammatory Responses : Research on inflammatory bowel disease indicated that galanin levels are upregulated during inflammation. In knockout models lacking GALR3, there was a marked reduction in inflammatory markers, suggesting a pro-inflammatory role under specific conditions.

Metabolic Disorders : In diabetic rat models, Galanin (1-19) was found to enhance insulin secretion while reducing blood glucose levels. This points to its potential use in managing diabetes through modulation of pancreatic function.

Neurological Disorders

Research indicates that Galanin (1-19) plays a significant role in neurological disorders such as Alzheimer's disease. Its modulation of neurotransmitter release may have implications for cognitive functions and neuroprotection.

Pain Management

The antinociceptive properties of Galanin (1-19) suggest its potential as a therapeutic agent for managing chronic pain conditions. Studies have shown that it can effectively reduce pain perception through its receptor interactions.

Metabolic Regulation

Given its influence on insulin secretion and appetite regulation, Galanin (1-19) is being investigated for its applications in managing metabolic disorders like obesity and diabetes.

作用機序

ガラニン(1-19) (ヒト) は、ガラニン受容体として知られる特定のGタンパク質共役受容体(GPCR)に結合することによってその効果を発揮します。これらの受容体は、アデニルシクラーゼの阻害やイオンチャネルのモジュレーションなど、さまざまな細胞内シグナル伝達経路に関与しています。 ガラニン(1-19)が受容体に結合すると、神経伝達物質の放出、ニューロンの興奮性、ホルモン分泌の変化が起こる可能性があります .

類似の化合物:

ガラニン(1-30) (ヒト): 30個のアミノ酸で構成された完全長のヒトガラニンペプチド。

ガラニン様ペプチド(GALP): ガラニンと類似の構造を持つペプチドであり、代謝と生殖に関与しています。

アラリン: 血管作用効果を持つGALPのスプライスバリアント.

独自性: ガラニン(1-19) (ヒト) は、その切断された形態において独特であり、ガラニンペプチドの特定の領域とその生物学的活性を研究することを可能にします。 この断片は、完全長のペプチドのいくつかの生物学的機能を保持していますが、異なる受容体結合親和性と活性を示す可能性があります .

生化学分析

Biochemical Properties

Galanin (1-19) (human) interacts with various biomolecules, primarily through its receptors, Galanin Receptor Type 1 (GALR1), Galanin Receptor Type 2 (GALR2), and Galanin Receptor Type 3 (GALR3) . These interactions lead to a range of biochemical reactions, including the modulation of hormone release .

Cellular Effects

Galanin (1-19) (human) exerts effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate food intake, insulin level, and somatostatin release .

Molecular Mechanism

The molecular mechanism of action of Galanin (1-19) (human) involves binding interactions with its receptors, leading to changes in gene expression and enzyme activity . This binding can result in the activation or inhibition of various enzymes, thereby exerting its effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of Galanin (1-19) (human) can change over time in laboratory settings. While specific data on Galanin (1-19) (human) is limited, studies on galanin have shown that it can have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Galanin (1-19) (human) can vary with different dosages in animal models. For instance, Galanin (1-15), a related peptide, has been shown to enhance the antidepressant-like effects of escitalopram in a rat model of depression .

Metabolic Pathways

Galanin (1-19) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Specific details on the metabolic pathways involving Galanin (1-19) (human) are currently limited.

Transport and Distribution

Galanin (1-19) (human) is transported and distributed within cells and tissues. It is expressed in the central nervous system, including the hypothalamus, pituitary, and the spinal cord . Specific details on the transporters or binding proteins that it interacts with are currently limited.

Subcellular Localization

It is known that galanin is expressed in neurons within the central nervous system

準備方法

合成経路と反応条件: ガラニン(1-19) (ヒト) の合成は、通常、固相ペプチド合成(SPPS)を用います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次添加することを可能にします。このプロセスには、以下の手順が含まれます。

樹脂への負荷: 最初のアミノ酸が固体樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: 次のアミノ酸が活性化され、成長中のペプチド鎖に結合されます。

繰り返し: 手順2と3を、所望のペプチド配列が得られるまで繰り返します。

切断: ペプチドは樹脂から切断され、精製されます.

工業生産方法: ガラニン(1-19) (ヒト) の工業生産は、実験室での合成と同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成機と高速液体クロマトグラフィー(HPLC)が一般的に使用され、高純度と高収率が保証されます .

化学反応の分析

反応の種類: ガラニン(1-19) (ヒト) は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 特にメチオニンおよびシステイン残基で、ペプチドが酸化される可能性があります。

還元: ペプチド内のジスルフィド結合は、遊離チオールに還元される可能性があります。

一般的な試薬と条件:

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: N,N’-ジイソプロピルカルボジイミド(DIC)とヒドロキシベンゾトリアゾール(HOBt)などのアミノ酸誘導体とカップリング試薬.

主な生成物: これらの反応によって形成される主な生成物には、ガラニン(1-19) (ヒト) の酸化、還元、および置換されたアナログが含まれ、それぞれが潜在的に異なる生物学的活性を示します .

類似化合物との比較

Galanin(1-30) (human): The full-length human galanin peptide consisting of 30 amino acids.

Galanin-like peptide (GALP): A peptide with a similar structure to galanin, involved in metabolism and reproduction.

Uniqueness: Galanin(1-19) (human) is unique in its truncated form, which allows for the study of specific regions of the galanin peptide and their biological activities. This fragment retains some of the biological functions of the full-length peptide but may exhibit different receptor binding affinities and activities .

生物活性

Galanin (1-19) is a neuropeptide fragment derived from the human galanin precursor, which plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and case studies.

Overview of Galanin

Galanin is a 29-amino acid neuropeptide that functions as both a neurotransmitter and a neurohormone. It is primarily expressed in the central nervous system (CNS) and peripheral tissues, influencing numerous physiological functions including mood regulation, pain modulation, and metabolic processes . The fragment Galanin (1-19) retains many of the biological activities associated with the full-length peptide.

Receptor Interactions:

Galanin exerts its effects through three known receptors: GALR1, GALR2, and GALR3. Each receptor subtype mediates different biological responses:

- GALR1 : Primarily involved in inhibiting neurotransmitter release.

- GALR2 : Plays a role in modulating pain sensitivity and anxiety.

- GALR3 : Associated with inflammatory responses and metabolic regulation .

Biochemical Pathways:

Galanin (1-19) influences several key biochemical pathways:

- Neurotransmitter Release : It modulates acetylcholine and glutamate release in the hippocampus, contributing to its neuromodulatory effects.

- Hormonal Regulation : It affects insulin secretion and somatostatin release, linking it to metabolic processes .

Biological Effects

The biological activity of Galanin (1-19) encompasses a wide range of effects:

- Pain Modulation : Acts as an antinociceptive agent, reducing pain perception in various models .

- Feeding Behavior : Regulates appetite and energy balance by influencing hypothalamic circuits involved in hunger signaling .

- Cognitive Functions : Implicated in memory and learning processes; alterations in galanin levels have been linked to neurocognitive disorders like Alzheimer's disease .

Table 1: Summary of Biological Activities of Galanin (1-19)

| Biological Activity | Mechanism | Implications |

|---|---|---|

| Pain Relief | Inhibition of neurotransmitter release | Potential analgesic therapies |

| Appetite Regulation | Modulation of hypothalamic signaling | Treatment for obesity |

| Hormonal Modulation | Interaction with pancreatic hormones | Diabetes management |

| Cognitive Enhancement | Influence on memory pathways | Neuroprotective strategies |

Case Studies

- Pain Management : A study demonstrated that administration of Galanin (1-19) significantly reduced pain responses in animal models of neuropathic pain. The results indicated that Galanin modulates pain pathways through its receptors, suggesting potential therapeutic applications for chronic pain conditions .

- Inflammatory Responses : Research on inflammatory bowel disease (IBD) showed that galanin levels are upregulated during inflammation. In knockout models lacking GALR3, there was a marked reduction in inflammatory markers, indicating that Galanin (1-19) may play a pro-inflammatory role under certain conditions .

- Metabolic Disorders : In diabetic rat models, Galanin (1-19) was found to enhance insulin secretion while reducing blood glucose levels. This suggests its potential use in managing diabetes through modulation of pancreatic function .

特性

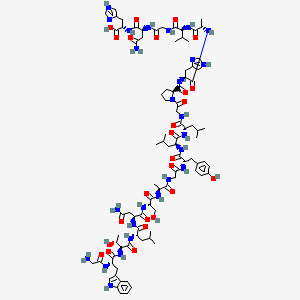

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPCKEWJIIKMHQ-WNXXINOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H130N26O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。